molecular formula C27H24N2O3 B302888 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide

2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B302888
M. Wt: 424.5 g/mol
InChI Key: XABMZBDLWQFGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BIX-01294, is a small molecule inhibitor of the histone lysine methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9, which is involved in gene silencing. BIX-01294 has been used in scientific research to study the role of G9a in various biological processes.

Mechanism of Action

2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide inhibits the activity of G9a by binding to the enzyme's active site. This prevents the enzyme from methylating histone H3 at lysine 9, leading to changes in gene expression. 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the activity of another histone lysine methyltransferase, GLP, which has a similar function to G9a.
Biochemical and Physiological Effects:
2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models of inflammatory diseases. 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its specificity for G9a and GLP. This allows researchers to study the specific role of these enzymes in biological processes. However, one limitation of using 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide is its potential off-target effects. 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit other enzymes besides G9a and GLP, which could lead to unintended effects.

Future Directions

There are several future directions for research involving 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more specific inhibitors of G9a and GLP. This could help to minimize the potential off-target effects of 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide. Another area of interest is the use of 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide in combination with other drugs to treat cancer and other diseases. Finally, further research is needed to fully understand the role of G9a and GLP in biological processes and to identify new targets for drug development.

Synthesis Methods

2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of the biphenyl and isoindoline rings, followed by the introduction of the cyclohexyl and carboxamide groups. The final step involves the introduction of the dioxo group using a palladium-catalyzed coupling reaction.

Scientific Research Applications

2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has been used in scientific research to study the role of G9a in various biological processes, including embryonic development, cancer, and neurological disorders. In embryonic stem cells, 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to promote the differentiation of these cells into neuronal cells. In cancer cells, 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells. In neurological disorders, 2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve symptoms in animal models of Huntington's disease and Rett syndrome.

properties

Product Name

2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-cyclohexyl-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide

InChI

InChI=1S/C27H24N2O3/c30-25(28-20-11-5-2-6-12-20)19-15-16-22-23(17-19)27(32)29(26(22)31)24-14-8-7-13-21(24)18-9-3-1-4-10-18/h1,3-4,7-10,13-17,20H,2,5-6,11-12H2,(H,28,30)

InChI Key

XABMZBDLWQFGAU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C5=CC=CC=C5

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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